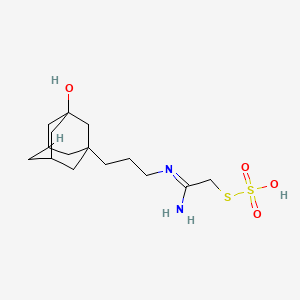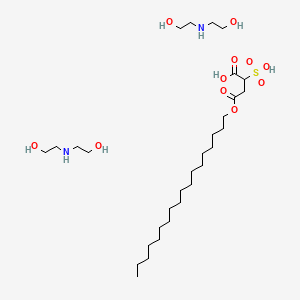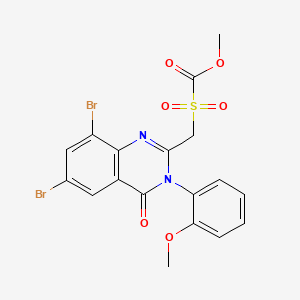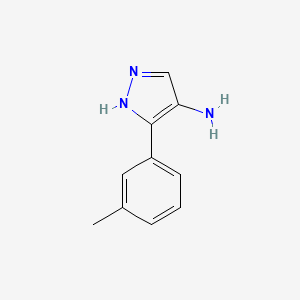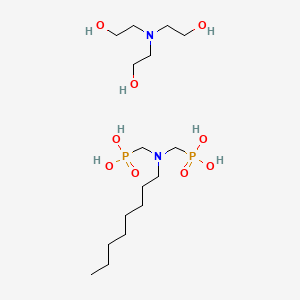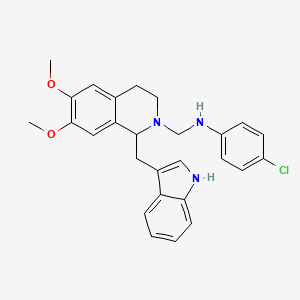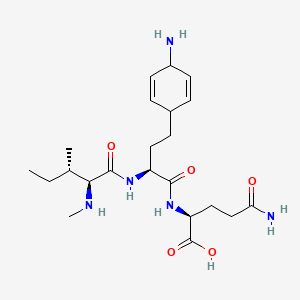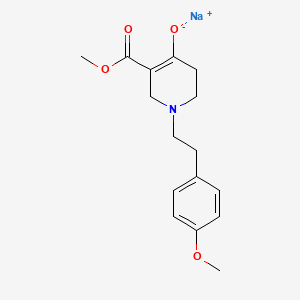
Sodium methyl 1,2,5,6-tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-4-oxidonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 284-614-6, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder that is soluble in organic solvents. This compound is primarily used as a radical initiator in polymerization reactions due to its ability to decompose and generate free radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with sodium azide. The reaction is carried out under controlled conditions to ensure the safe handling of sodium azide, which is a highly toxic and explosive reagent. The reaction proceeds as follows:
[ \text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{NaN}_3 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_3)\text{CH}_3 + \text{NaOH} ]
The product, 2,2’-azobis(2-methylpropionitrile), is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is scaled up using similar synthetic routes. The process involves large-scale reactors and stringent safety protocols to handle the hazardous reagents. The final product is obtained in high purity through multiple purification steps, including recrystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving radical generation. The most common reactions include:
Radical Initiation: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form free radicals, which can initiate polymerization reactions.
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Substitution: It can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Radical Initiation: Typically carried out at elevated temperatures (60-80°C) in the presence of monomers such as styrene or acrylonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the nitrile group under appropriate conditions.
Major Products Formed
Polymerization: The primary products are polymers such as polystyrene or polyacrylonitrile.
Oxidation: Oxidized derivatives of 2,2’-azobis(2-methylpropionitrile).
Substitution: Substituted nitrile compounds with different functional groups.
Applications De Recherche Scientifique
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and as a tool to generate radicals in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of plastics, rubbers, and other polymeric materials.
Mécanisme D'action
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals. Upon heating, the compound decomposes to form two radicals:
[ \text{CH}_3\text{C}(\text{CN})(\text{N}_3)\text{CH}_3 \rightarrow 2 \text{CH}_3\text{C}(\text{CN})\text{N}_2\text{CH}_3 ]
These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions are primarily the double bonds of monomers, which are broken to form new covalent bonds in the polymer structure.
Comparaison Avec Des Composés Similaires
2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it generates. Similar compounds include:
Benzoyl Peroxide: Another radical initiator with a different decomposition temperature and radical generation mechanism.
Azobisisobutyronitrile (AIBN): Similar in structure but with different thermal decomposition properties.
Di-tert-butyl Peroxide: A radical initiator with a higher decomposition temperature and different radical generation profile.
Each of these compounds has unique properties that make them suitable for specific applications in polymerization and other chemical reactions.
Propriétés
Numéro CAS |
84946-11-2 |
|---|---|
Formule moléculaire |
C16H20NNaO4 |
Poids moléculaire |
313.32 g/mol |
Nom IUPAC |
sodium;5-methoxycarbonyl-1-[2-(4-methoxyphenyl)ethyl]-3,6-dihydro-2H-pyridin-4-olate |
InChI |
InChI=1S/C16H21NO4.Na/c1-20-13-5-3-12(4-6-13)7-9-17-10-8-15(18)14(11-17)16(19)21-2;/h3-6,18H,7-11H2,1-2H3;/q;+1/p-1 |
Clé InChI |
CPZCCTFNMNIGLI-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)CCN2CCC(=C(C2)C(=O)OC)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




